
Toralactone
Overview
Description
Synthesis Analysis
The preparation methods of Toralactone include several methods. A common method is the esterification reaction of acetic acid and acetone . Another method is the preparation through the deoxygenation reaction of succinic acid dione .Molecular Structure Analysis
This compound has a molecular formula of C15H12O5 and a molecular weight of 272.25 . The structure of this compound includes a naphtho[2,3-c]pyran-1-one core, which is substituted with hydroxy, methoxy, and methyl groups .Chemical Reactions Analysis
The iterative synthesis of nor-toralactone involves initial loading of the starter-unit acetyl-CoA by the SAT as well as six cycles of condensation by the KS using malonyl-CoA loaded by the MAT .Physical And Chemical Properties Analysis
This compound has a density of 1.432±0.06 g/cm3, a melting point of 250-252 °C, and a boiling point of 480.2±45.0 °C . It has a molar refractivity of 72.8±0.3 cm3, a polar surface area of 76 Å2, and a polarizability of 28.8±0.5 10-24 cm3 .Scientific Research Applications
Antiallergic Activity
Toralactone, specifically identified as this compound 9-O-β-d-glucopyranosyl-(1→6)-β-d-glucopyranosyl-(1→3)-β-d-glucopyranosyl-(1→6)-β-d-glucopyranoside, has been studied for its antiallergic properties. A study focusing on the synthesis of this compound, derived from Cassia seeds, found it to exhibit strong antiallergic activity. The unique naphtho-α-pyrone structure of this compound was synthesized using a specialized glycosylation process, indicating its potential in antiallergic applications (Zhang & Yu, 2003).
Cancer Research
This compound has been evaluated for its role in enhancing the efficacy of cancer treatments. In a study examining its impact on breast cancer cell lines, this compound was found to sensitize resistant MCF-7adr cells to paclitaxel. This effect was achieved by inhibiting P-glycoprotein efflux activity, suggesting this compound's potential as an adjuvant in cancer therapy (Alqahtani et al., 2017).
Inhibition of Advanced Glycation End Products (AGEs) Formation
Research on this compound has also demonstrated its effectiveness in inhibiting the formation of AGEs. In a study investigating naphthopyrone glucosides from Cassia tora seeds, this compound was identified as an active constituent inhibiting AGEs formation. This property is particularly relevant in the context of diseases like diabetes, where AGEs play a significant role (Lee et al., 2006).
Angiotensin-Converting Enzyme (ACE) Inhibition
The potential for this compound in cardiovascular health has been explored through its role in inhibiting ACE. A study assessing the bioactivity of seeds from Cassia tora found that this compound gentiobioside demonstrated significant inhibitory properties against ACE. This finding suggests its usefulness in developing treatments for conditions such as hypertension (Hyun et al., 2009).
Estrogenic and Anti-Estrogenic Activities
This compound has been studied for its impact on estrogenic activity. In an investigation using Cassia tora seeds, this compound demonstrated significant anti-estrogenic activity. This finding is relevant in understanding and potentially manipulating estrogen-related pathways in various medical conditions (El-Halawany et al., 2007).
α-Glucosidase Inhibitory Activity
This compound has exhibited significant α-glucosidase inhibitory activity, which could be beneficial in managing conditions like diabetes. A study identified this compound-9-O-β-D-glucopyranoside as one of the compounds showing a notable inhibitory effect on α-glucosidase, a key enzyme involved in carbohydrate digestion (Guan, 2010).
Mechanism of Action
Target of Action
Toralactone, a natural product isolated from Cassia obtusifolia , primarily targets the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation .
Mode of Action
This compound mediates hepatoprotection via an Nrf2-dependent anti-oxidative mechanism . It also sensitizes the resistant MCF-7adr cell line to paclitaxel by inhibiting P-glycoprotein efflux activity . This suggests that this compound interacts with its targets, leading to changes in cellular antioxidant responses and drug resistance.
Biochemical Pathways
This compound affects the KEAP1-Nrf2 pathway . Under normal conditions, Nrf2 is bound by the Kelch-like ECH-associated protein 1 (KEAP1) and targeted for degradation. Under oxidative stress, nrf2 dissociates from keap1 and translocates to the nucleus where it binds to the antioxidant response element (are) and initiates the transcription of antioxidant genes .
Pharmacokinetics
Its bioavailability is likely influenced by its interaction with p-glycoprotein, a protein that pumps foreign substances out of cells .
Result of Action
This compound mediates hepatoprotection, suggesting that it has a protective effect on liver cells . It also sensitizes resistant MCF-7adr cell line to paclitaxel, indicating a potential role in overcoming drug resistance in certain cancer cells .
properties
IUPAC Name |
9,10-dihydroxy-7-methoxy-3-methylbenzo[g]isochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-7-3-8-4-9-5-10(19-2)6-11(16)12(9)14(17)13(8)15(18)20-7/h3-6,16-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHXAEGTVPWKDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194576 | |
| Record name | Toralactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Toralactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038549 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
41743-74-2 | |
| Record name | Toralactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41743-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toralactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Toralactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038549 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
252 - 254 °C | |
| Record name | Toralactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038549 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does toralactone interact with P-glycoprotein (P-gp)?
A1: Research indicates that this compound inhibits P-gp efflux activity by interacting with both the P-gp ATPase enzyme subunit and the P-gp active binding site. [] This dual interaction enhances intracellular entrapment of P-gp substrates, such as paclitaxel. []
Q2: What are the downstream effects of this compound's interaction with P-gp?
A2: By inhibiting P-gp efflux activity, this compound can sensitize resistant cancer cells to chemotherapeutic agents like paclitaxel. [] This sensitization enhances the cytotoxic profile of these agents, potentially improving treatment efficacy. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C16H16O6 and a molecular weight of 304.29 g/mol.
Q4: What spectroscopic data is available for characterizing this compound?
A4: Various spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), have been employed to elucidate the structure of this compound and its derivatives. [, , , ]
Q5: Is there information available regarding the stability of this compound under various conditions?
A5: While specific stability data under various conditions is limited in the provided research, this compound's isolation from natural sources like Cassia obtusifolia seeds suggests a degree of inherent stability. [, , , , ] Further research is needed to thoroughly evaluate its stability profile.
Q6: Does this compound exhibit any catalytic properties?
A6: The provided research doesn't indicate any catalytic properties associated with this compound. Its biological activities are primarily attributed to its interactions with specific enzymes and receptors.
Q7: Have computational methods been employed to study this compound?
A7: Yes, molecular docking simulations have been used to predict the interactions of this compound with key targets, such as Caspase 3, EGFR, and PIK3CA, in the context of lipid metabolism regulation. [] These simulations help understand the binding affinities and potential mechanisms of action.
Q8: How do structural modifications of this compound affect its activity?
A8: Studies on structurally related compounds from Cassia tora seeds indicate that the presence and position of hydroxyl groups on the naphthopyrone nucleus significantly influence estrogenic and anti-estrogenic activities. [] For instance, this compound exhibits significant anti-estrogenic activity, while aurantio-obtusin displays potent estrogenic activity. [] Additionally, glycosylation of this compound can alter its bioavailability and bioactivity. [, , ]
Q9: Is there information available on the SHE regulations surrounding this compound?
A9: The provided research doesn't explicitly address SHE regulations for this compound. As with any chemical compound, especially those with potential pharmaceutical applications, adherence to relevant safety and handling guidelines is crucial.
Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A10: Detailed information on this compound's ADME profile is limited in the provided research. Further investigation is needed to understand its pharmacokinetic properties, which are essential for determining appropriate dosage regimens and assessing potential drug interactions.
Q11: Has this compound demonstrated efficacy in cell-based assays or animal models?
A11: Yes, studies using FFA-induced HepG2 cells have shown that Cassiae semen ethanol extract (CSEE), containing this compound, can significantly reduce intracellular lipid accumulation. [] This effect was attributed to the modulation of the MAPK signaling pathway and the regulation of key genes like CASP3, EGFR, and PIK3CA. [] Further research, including animal models, is needed to validate these findings and explore its therapeutic potential in conditions like NAFLD.
Q12: What is known about the toxicity and safety profile of this compound?
A12: While this compound is generally considered safe based on its traditional use, comprehensive toxicological studies are limited. [] Further investigation is necessary to determine potential adverse effects, particularly with long-term use and higher doses.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2S,3S,4S)-3,4-Bis-[(4-phenoxy-benzyl)-propyl-carbamoyl]-cyclobutane-1,2-dicarboxylic acid](/img/structure/B1241139.png)

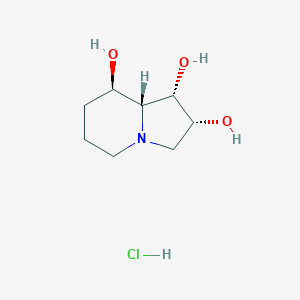
![2-[(Z)-4-[(1R,2R,3R,5S)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetic acid](/img/structure/B1241144.png)
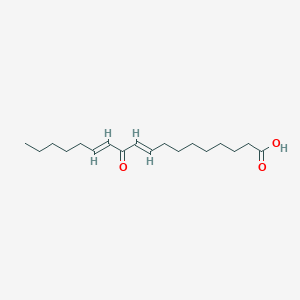
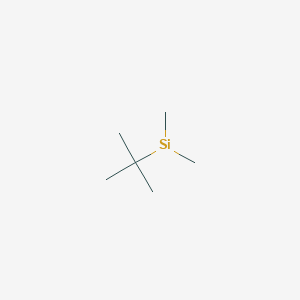
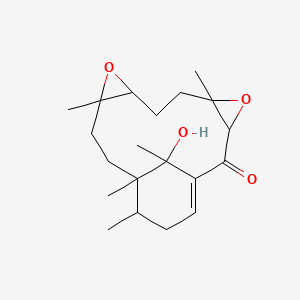

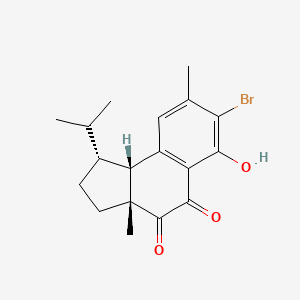
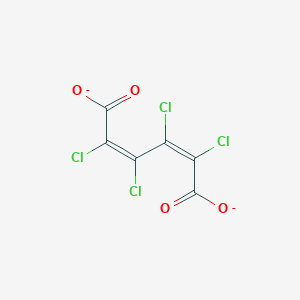
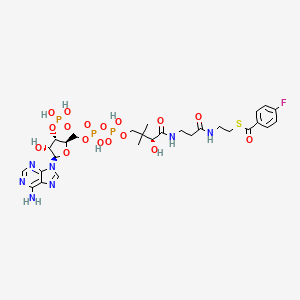
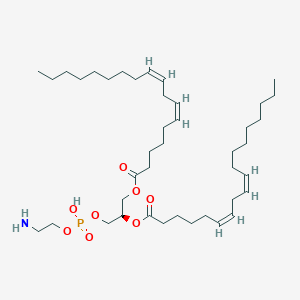
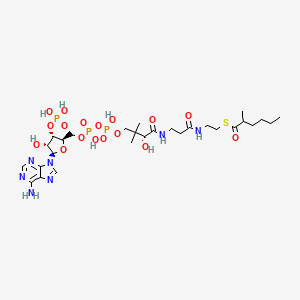
![(SP-4-3)-[cyclobutane-1,1-dicarboxylato(2-)-kappa(2)O,O']{1-[(2R)-pyrrolidin-2-yl-kappaN]methanamine-kappaN}platinum](/img/structure/B1241161.png)